1-(1H-1,2,3-Triazol-4-yl)ethanone hydrochloride
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Overview
Description
1-(1H-1,2,3-Triazol-4-yl)ethanone hydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,3-Triazol-4-yl)ethanone hydrochloride typically involves “Click” chemistry, a powerful and versatile method for constructing triazole rings. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is performed in an aqueous medium, often using ethyl lactate as a starting material . The reaction conditions include the use of copper(I) catalysts, such as copper sulfate and sodium ascorbate, to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-1,2,3-Triazol-4-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles .
Scientific Research Applications
1-(1H-1,2,3-Triazol-4-yl)ethanone hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-Triazol-4-yl)ethanone hydrochloride involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site . Additionally, the compound’s triazole ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
1-(1H-1,2,4-Triazol-1-yl)ethanone: This compound has a similar structure but differs in the position of nitrogen atoms in the triazole ring.
1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride: Another triazole derivative with different functional groups and applications.
Uniqueness: 1-(1H-1,2,3-Triazol-4-yl)ethanone hydrochloride is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a versatile building block in organic synthesis make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C4H6ClN3O |
---|---|
Molecular Weight |
147.56 g/mol |
IUPAC Name |
1-(2H-triazol-4-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C4H5N3O.ClH/c1-3(8)4-2-5-7-6-4;/h2H,1H3,(H,5,6,7);1H |
InChI Key |
ZHOMUJADFYKONX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NNN=C1.Cl |
Origin of Product |
United States |
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